

Dbco-peg9-dbco CAS number and technical data sheet

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dbco-peg9-dbco*

Cat. No.: *B8104331*

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In-Depth Technical Guide: Dbco-peg9-dbco

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Dbco-peg9-dbco**, a homobifunctional linker integral to the advancement of bioconjugation techniques. This document outlines its chemical properties, CAS number, and provides detailed experimental protocols for its application in key areas of drug development, such as the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

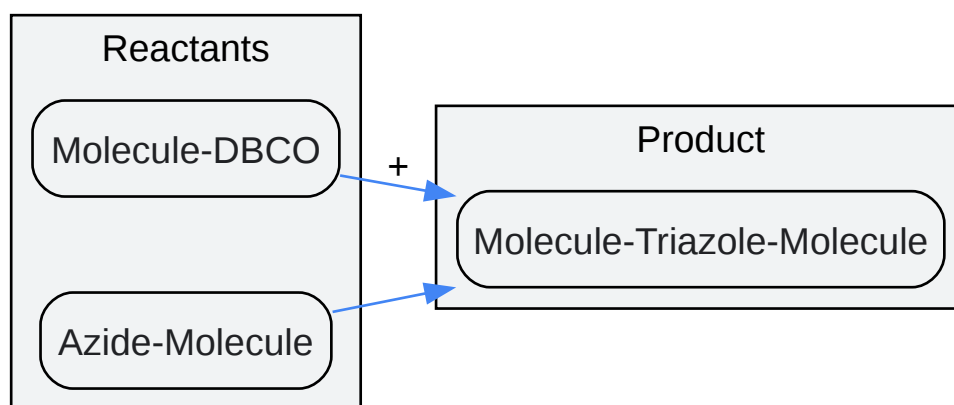
Core Technical Data

Dbco-peg9-dbco is a high-purity reagent designed for copper-free click chemistry. The presence of two dibenzocyclooctyne (DBCO) groups allows for the straightforward and efficient crosslinking of two azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The polyethylene glycol (PEG) spacer enhances solubility and provides spatial separation between the conjugated molecules. While the exact CAS number for "**Dbco-peg9-dbco**" is not consistently reported, a closely related and commercially available compound, Bis-DBCO-NHCO-PEG9, is frequently referenced and serves as a reliable proxy for its technical specifications.

Parameter	Value	Reference
CAS Number	2353409-50-2	[1][2]
Molecular Formula	C ₅₈ H ₇₀ N ₄ O ₁₃	[1][2]
Molecular Weight	1031.21 g/mol	[1]
Purity	>96%	

Principles of Application: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The core utility of **Dbco-peg9-dbco** lies in its ability to participate in SPAAC reactions. This type of click chemistry is bioorthogonal, meaning it can proceed within complex biological mixtures without interfering with native biochemical processes. The reaction is driven by the high ring strain of the DBCO group, which readily reacts with an azide to form a stable triazole linkage without the need for a cytotoxic copper catalyst. This makes it an ideal conjugation method for sensitive biological molecules.



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General scheme of a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Experimental Protocols

The following are generalized yet detailed protocols for the application of **Dbco-peg9-dbco** in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras

(PROTACs).

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using **Dbco-peg9-dbco**

This protocol describes the conjugation of two different azide-containing molecules to a central **Dbco-peg9-dbco** linker, a common strategy in ADC development where one molecule is a targeting antibody and the other is a cytotoxic drug. For this protocol, we will assume the antibody and the drug have been pre-functionalized with azide groups.

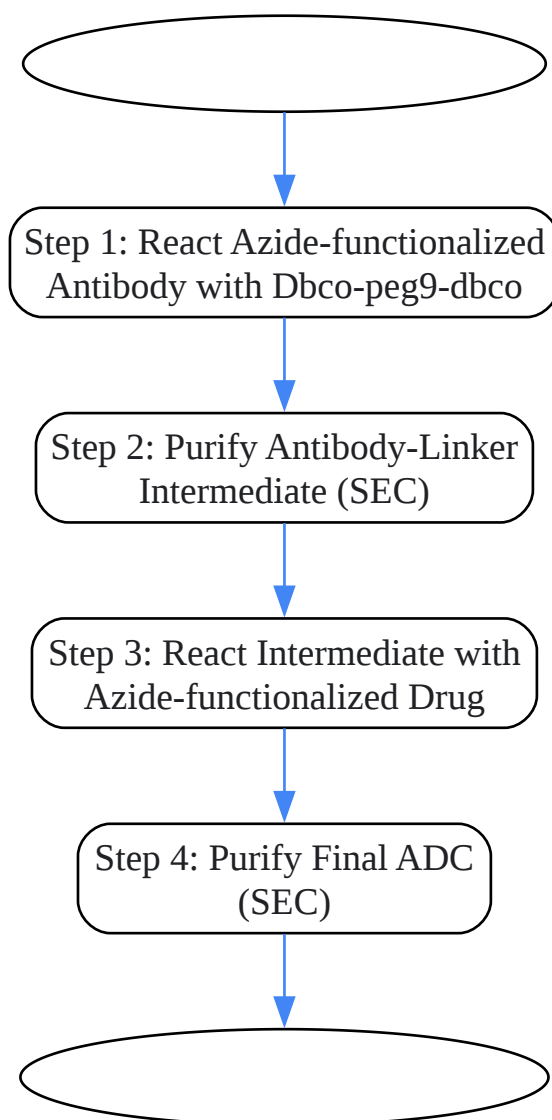
Materials:

- Azide-functionalized monoclonal antibody (mAb-N₃) in an amine-free buffer (e.g., PBS, pH 7.4).
- Azide-functionalized cytotoxic drug (Drug-N₃).
- **Dbco-peg9-dbco**.
- Anhydrous Dimethyl Sulfoxide (DMSO).
- Phosphate-Buffered Saline (PBS), pH 7.4.
- Size-Exclusion Chromatography (SEC) system for purification.

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **Dbco-peg9-dbco** in anhydrous DMSO at a concentration of 10 mM.
 - Prepare a stock solution of the Drug-N₃ in anhydrous DMSO at a concentration of 10 mM.
 - Ensure the mAb-N₃ is at a concentration of 1-5 mg/mL in PBS.
- Reaction Setup:

- In a suitable reaction vessel, add the mAb-N₃ solution.
- Add a 1.5 to 5-fold molar excess of the **Dbco-peg9-dbco** stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.
- Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
- Purification of the Intermediate:
 - Remove the excess, unreacted **Dbco-peg9-dbco** using a desalting column or SEC, eluting with PBS.
- Conjugation of the Cytotoxic Drug:
 - To the purified mAb-linker intermediate, add a 1.5 to 5-fold molar excess of the Drug-N₃ stock solution.
 - Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
- Final Purification and Characterization:
 - Purify the final ADC using SEC to remove any unreacted drug and other small molecules.
 - Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.



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Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using **Dbco-peg9-dbc0**.

Protocol 2: Synthesis of a PROTAC using **Dbco-peg9-dbc0**

This protocol outlines the synthesis of a PROTAC by linking an azide-functionalized target protein ligand and an azide-functionalized E3 ligase ligand using **Dbco-peg9-dbc0**.

Materials:

- Azide-functionalized target protein ligand.

- Azide-functionalized E3 ligase ligand.
- **Dbco-peg9-dbco**.
- Anhydrous Dimethylformamide (DMF) or DMSO.
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification.

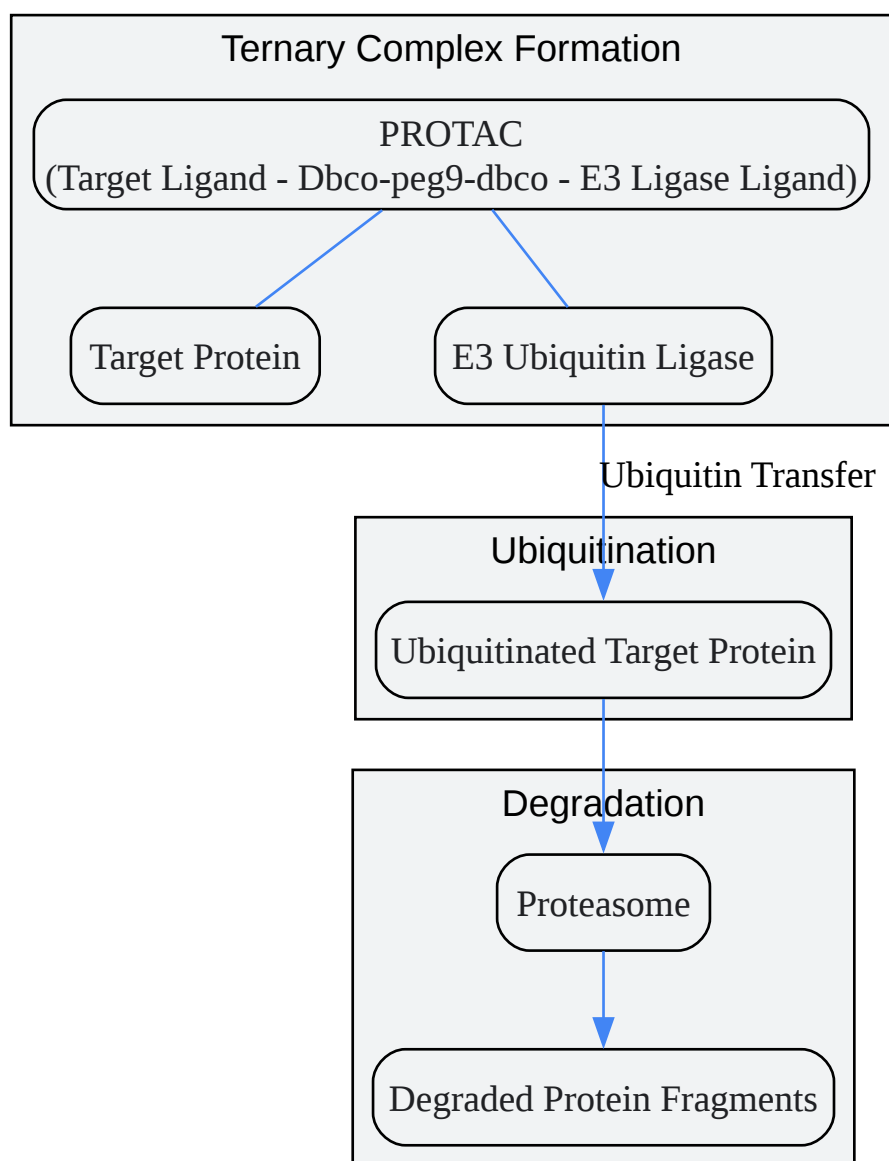
Procedure:

- Preparation of Reagents:
 - Dissolve the azide-functionalized target protein ligand (1 equivalent) in a suitable solvent such as DMF or DMSO.
 - Prepare a stock solution of **Dbco-peg9-dbco** (1.1 equivalents) in the same solvent.
 - Prepare a stock solution of the azide-functionalized E3 ligase ligand (1.1 equivalents) in the same solvent.
- Stepwise Conjugation (Sequential Approach Recommended):
 - First Conjugation: Add the **Dbco-peg9-dbco** stock solution to the target protein ligand solution. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
 - Purification of Intermediate: Once the first reaction is complete, purify the intermediate product (ligand-linker) using RP-HPLC to remove unreacted starting materials.
 - Second Conjugation: Dissolve the purified intermediate in a suitable solvent and add the E3 ligase ligand stock solution. Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
- Final Purification and Characterization:
 - Upon completion, purify the final PROTAC molecule by preparative RP-HPLC.

- Characterize the purified PROTAC using LC-MS and NMR to confirm its identity and purity.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

Dbco-peg9-dbco itself does not directly participate in signaling pathways. However, as a linker in a PROTAC, it is a critical component of a molecule that hijacks the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The diagram below illustrates this process.



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Mechanism of PROTAC-mediated targeted protein degradation.

Quantitative Data Considerations

The efficiency of SPAAC reactions involving **Dbco-peg9-dbco** can be influenced by several factors. While specific kinetic data for this exact linker is not readily available in the public domain, general trends for DBCO-based linkers provide valuable insights for experimental design.

Factor	Effect on Reaction Rate	Notes	Reference
pH	Generally increases with higher pH	The effect can be buffer-dependent. HEPES buffer has shown less pH-dependence.	
Buffer Type	Varies; HEPES often shows higher rates than PBS	Reaction rates in cell culture media like DMEM can be faster than in RPMI.	
PEG Spacer	Enhances reaction rates	The PEG linker can reduce steric hindrance and improve accessibility of the DBCO group. An average increase of $31 \pm 16\%$ has been reported.	
Solvent	Can be impacted by organic co-solvents	The use of solvents like DMSO should be optimized for the specific biomolecules involved.	

The progress of the SPAAC reaction can be monitored quantitatively by UV-Vis spectrophotometry, tracking the decrease in absorbance of the DBCO group at approximately 309 nm.

This technical guide provides a foundational understanding of **Dbco-peg9-dbco** for researchers and professionals in drug development. The provided protocols and data are intended as a starting point for the design and execution of experiments involving this versatile bioconjugation reagent.

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References

- 1. precisepeg.com [precisepeg.com]
- 2. Page loading... [guidechem.com]
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